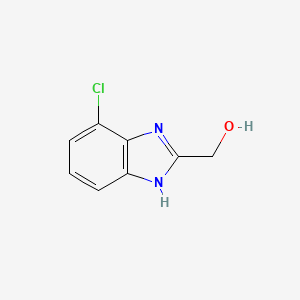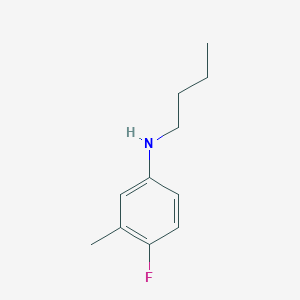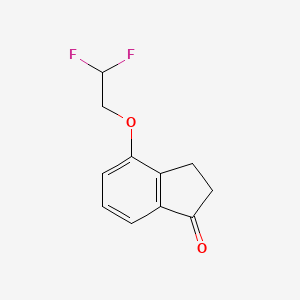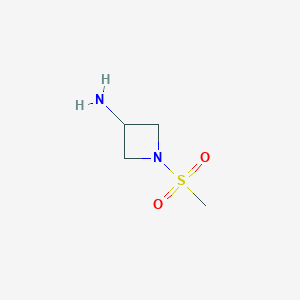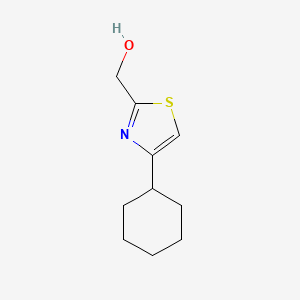
1-(6-Methoxypyridin-2-yl)propan-2-one
Vue d'ensemble
Description
“1-(6-Methoxypyridin-2-yl)propan-2-one” is a chemical compound . The CAS number for this compound is 1411241-42-3 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11NO2 . The molecular weight is 165.19 .Physical And Chemical Properties Analysis
The physical form of “this compound” is liquid . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Oncogenic Kinase Inhibition :
- The compound has been identified as a potent inhibitor of the oncogenic kinase bRAF, which is significant in cancer research (Palmer et al., 2012).
Bone Turnover Applications :
- It has shown potential as a selective antagonist of the alpha(v)beta(3) receptor, which is crucial for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Structural and Hydrogen Bonding Studies :
- Studies on the synthesis and structural characterization of derivatives of this compound provide insights into protonation sites and hydrogen bonding patterns, which are valuable for pharmaceutical design (Böck et al., 2021).
Pharmaceutical Compound Formation :
- This chemical has been used to explore the formation of multiple layer hydrates for complex pharmaceutical compounds, which is important for understanding tablet cracking at higher humidities (Zhao et al., 2009).
Anti-Cancer Agent Metabolism :
- It is significant in the study of the metabolism of novel anti-cancer agents, indicating pathways such as O-demethylation and hydroxylation, critical for understanding drug efficacy and safety (Lee et al., 2004).
Liquid Crystalline Behavior :
- This compound has been part of studies for synthesizing luminescent materials with liquid crystalline behavior, contributing to advancements in materials science (Ahipa et al., 2014).
Antiviral and Antimicrobial Activity :
- Derivatives of this chemical have shown potential in inhibiting HIV-1 RT and also possess antimicrobial properties, which is significant for developing new therapeutic agents (Chander et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-(6-methoxypyridin-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)6-8-4-3-5-9(10-8)12-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJYABOOGGDBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Cyclopentylmethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1454425.png)
![(1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1454426.png)
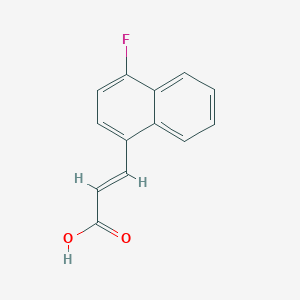
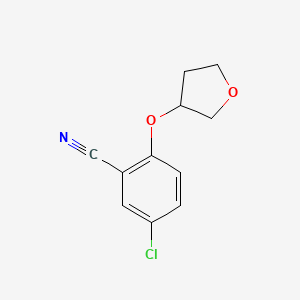
![[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine](/img/structure/B1454429.png)
